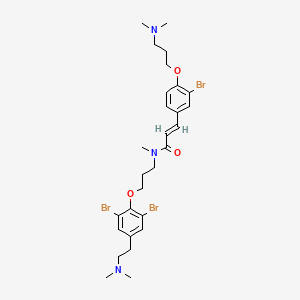
Psammaplysene C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Psammaplysene C, also known as this compound, is a useful research compound. Its molecular formula is C28H38Br3N3O3 and its molecular weight is 704.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
1. Cytotoxicity Against Cancer Cells
Psammaplysene C has demonstrated significant cytotoxic effects against several cancer cell lines. Notably, studies have shown its selective cytotoxicity against:
- Murine leukemia L1210 cell line
- Human tumor cell lines A549 (lung cancer), HT-29 (colorectal cancer), and MDA-MB-231 (breast cancer)
The IC50 values for these cell lines indicate potent anti-cancer activity, making this compound a candidate for further development as an anticancer agent .
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 6.1 |
| HT-29 | 1.6 |
| MDA-MB-231 | 7.8 |
| L1210 | <10 |
2. Induction of Apoptosis
Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms, including the activation of pro-apoptotic pathways. This was evidenced in studies where treatment with this compound led to increased levels of cleaved PARP, a marker of apoptosis .
Neuroprotective Effects
Recent findings suggest that this compound may also possess neuroprotective properties. It has been shown to interact with cellular pathways involved in neurodegeneration, potentially offering therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders .
Case Studies
Case Study 1: Anti-Cancer Activity
A study focused on the anti-cancer properties of this compound revealed its effectiveness in inhibiting cell proliferation in various human cancer cell lines. The research utilized assays to measure cell viability and proliferation rates post-treatment. The results indicated a dose-dependent response, underscoring the compound's potential as an anticancer therapeutic.
Case Study 2: Neuroprotection in Prion Diseases
Another significant study highlighted the role of this compound in reducing prion propagation and alleviating endoplasmic reticulum stress in prion-infected cells. This research opens avenues for exploring marine-derived compounds as treatments for prion diseases .
Analyse Chemischer Reaktionen
Structural Features and Reactivity
Psammaplysene C shares a bromotyrosine backbone with α,β-unsaturated carbonyl moieties and brominated phenol rings, common to its class . Key reactive sites include:
-
Brominated aromatic rings : Susceptible to nucleophilic aromatic substitution or dehalogenation under reducing conditions.
-
α,β-unsaturated carbonyl : Prone to Michael additions, cycloadditions, or conjugate reductions .
-
Amide linkages : Potential hydrolysis under acidic or basic conditions to yield acid and amine fragments .
Table 1: Functional Groups and Predicted Reactivity in this compound
Synthetic and Semi-Synthetic Approaches
While no total synthesis of this compound has been reported, its structural analogs (e.g., psammaplysene A) suggest feasible routes:
-
Fragment coupling : Acid and amine fragments (similar to psammaplysene A) could be synthesized via:
-
Bromination : Electrophilic bromination of tyrosine derivatives using Br₂/KBr .
Key Challenges :
-
Steric hindrance from multiple bromine atoms may slow reactions.
-
Sensitivity of α,β-unsaturated systems to polymerization under harsh conditions .
Biological Interactions and Reactivity
This compound demonstrates cytotoxic activity against cancer cell lines (e.g., A549, HT-29) . Mechanistic studies on related compounds suggest:
-
FOXO1 nuclear localization : Psammaplysenes inhibit nuclear export of FOXO1, inducing apoptosis .
-
Protein binding : Psammaplysene A binds HNRNPK (an RNA-binding protein) in a RNA-dependent manner, implicating similar targets for this compound .
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| A549 (lung) | 6.1 | |
| HT-29 (colon) | 1.6 | |
| MDA-MB-231 (breast) | 7.8 |
Stability and Degradation
Eigenschaften
Molekularformel |
C28H38Br3N3O3 |
|---|---|
Molekulargewicht |
704.3 g/mol |
IUPAC-Name |
(E)-3-[3-bromo-4-[3-(dimethylamino)propoxy]phenyl]-N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C28H38Br3N3O3/c1-32(2)13-6-16-36-26-10-8-21(18-23(26)29)9-11-27(35)34(5)14-7-17-37-28-24(30)19-22(20-25(28)31)12-15-33(3)4/h8-11,18-20H,6-7,12-17H2,1-5H3/b11-9+ |
InChI-Schlüssel |
AWJCEHBDNXBPBM-PKNBQFBNSA-N |
Isomerische SMILES |
CN(C)CCCOC1=C(C=C(C=C1)/C=C/C(=O)N(C)CCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br |
Kanonische SMILES |
CN(C)CCCOC1=C(C=C(C=C1)C=CC(=O)N(C)CCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)Br |
Synonyme |
psammaplysene C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















